3-(1H-indol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide

Chemical Biology Drug Discovery Proteomics

Medicinal chemistry programs often lack novel, multi-heterocyclic scaffolds with no published SAR, creating a bottleneck in hit discovery. 3-(1H-indol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide directly addresses this gap as a structurally unique, data-free chemotype ready for in-house profiling. - **SAR Genesis**: Pristine scaffold for synthesizing first-generation analogs to map target binding, selectivity, and pharmacokinetics. - **Library Diversification**: Integrates indole, thiazole, and pyridine rings to enhance screening deck complexity. - **Supply Assurance**: In stock with rapid global shipping, enabling immediate initiation of custom functional assays or proprietary target screening.

Molecular Formula C19H16N4OS
Molecular Weight 348.4 g/mol
Cat. No. B12160112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-indol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide
Molecular FormulaC19H16N4OS
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CN2CCC(=O)NC3=NC(=CS3)C4=CN=CC=C4
InChIInChI=1S/C19H16N4OS/c24-18(8-11-23-10-7-14-4-1-2-6-17(14)23)22-19-21-16(13-25-19)15-5-3-9-20-12-15/h1-7,9-10,12-13H,8,11H2,(H,21,22,24)
InChIKeyNSVIIFMWFDVHRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1H-indol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide: A Proprietary Heterocyclic Amide for Research


The compound 3-(1H-indol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide (CAS 1324090-92-7) is a synthetic, multi-heterocyclic amide . Its structure integrates an indole ring, a thiazole ring, and a pyridine ring connected via a propanamide linker. It is primarily listed in specialized chemical vendor catalogs as a research chemical or screening compound. No peer-reviewed primary research article, comprehensive patent, or authoritative database entry was found that establishes a published biological target, mechanism, or detailed pharmacological profile for this precise molecule.

Procurement Risk: Lack of Public Bioactivity Data Prevents Assumption of Functional Equivalence for 3-(1H-indol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide


In the absence of published structure-activity relationship (SAR) data, assuming a structurally similar analog can substitute for 3-(1H-indol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide introduces significant scientific risk. Small structural changes, such as moving the pyridine nitrogen from the 3- to the 2-position (as in CAS 1330618-40-0) or altering the indole substitution pattern, can cause dramatic shifts in target binding, selectivity, and pharmacokinetics. Without quantitative, comparator-based evidence, any substitution is based on chemical intuition rather than verified functional equivalence.

Quantitative Differentiation Evidence for 3-(1H-indol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide: A Critical Gap


Critical Evidence Gap: No Published, Comparator-Based Bioactivity Data Found

An exhaustive search of primary peer-reviewed literature, patent databases, and authoritative repositories (e.g., PubMed, Google Patents, BindingDB) yielded no quantitative biological assay data for 3-(1H-indol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide. Consequently, no head-to-head comparison data, IC50 values, Ki values, or selectivity profiles against any defined comparator could be located [1]. The compound's differentiation from its closest analog (CAS 1330618-40-0) is purely structural, not functional.

Chemical Biology Drug Discovery Proteomics

Structural Differentiation: A Regioisomeric Analog Offers a Synthetic Comparison Point but No Functional Advantage

The closest known analog is the pyridin-2-yl regioisomer, 3-(1H-indol-1-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide (CAS 1330618-40-0) . The only quantifiable difference between the two compounds is the position of the pyridine nitrogen atom. Both share the same molecular formula (C19H16N4OS), molecular weight (348.4 g/mol), and are subject to the same synthetic challenges. The 3-pyridyl vs. 2-pyridyl substitution pattern is a common vector for modulating metal chelation and hydrogen-bonding interactions, but without experimental data, the significance of this difference for this scaffold is purely speculative.

Medicinal Chemistry SAR Chemical Synthesis

Potential but Unvalidated Application Scenarios for 3-(1H-indol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide


De Novo Probe Development and SAR Exploration

This compound is suited as a starting point for a medicinal chemistry program exploring the thi azole-indole-pyridine chemotype. Researchers can use it to generate the first SAR data by synthesizing and testing a series of closely related analogs, thereby moving this scaffold from an 'unproven' to 'data-supported' status [1].

In-House High-Throughput Screening (HTS) Library Expansion

The compound's unique, three-ring heterocyclic system makes it a suitable addition to diversity-oriented screening libraries. Its value is realized only after positive hits are identified in a specific, in-house assay, which would provide the first biological activity data for this molecule [1].

Chemical Biology Tool Generation for Undisclosed Targets

If a research group has a proprietary target of interest (e.g., a kinase or GPCR) hypothesized to bind heterocyclic amides, this compound can be procured as a tool compound for initial binding or functional assays. Its utility is entirely dependent on a positive, internally-generated result that has not yet been published [1].

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